6-Fluoro-2-azaspiro[3.4]octane 6-Fluoro-2-azaspiro[3.4]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329649
InChI: InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2
SMILES:
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol

6-Fluoro-2-azaspiro[3.4]octane

CAS No.:

Cat. No.: VC18329649

Molecular Formula: C7H12FN

Molecular Weight: 129.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-azaspiro[3.4]octane -

Specification

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
IUPAC Name 6-fluoro-2-azaspiro[3.4]octane
Standard InChI InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2
Standard InChI Key JLJQTTVQYSMYCP-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC1F)CNC2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

6-Fluoro-2-azaspiro[3.4]octane consists of a seven-membered bicyclic system where a pyrrolidine ring (5-membered) shares a single atom (spiro carbon) with an oxetane ring (4-membered). The fluorine substituent occupies the 6-position on the pyrrolidine moiety, conferring distinct electronic and steric properties. This configuration differs from the 6,6-difluoro analog , which features two fluorine atoms at the same position, and the 2-fluoro-6-azaspiro isomer , where fluorine resides on the oxetane ring.

Table 1: Comparative Structural Features of Azaspiro[3.4]octane Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Fluorine PositionKey Structural Difference
6-Fluoro-2-azaspiro[3.4]octaneNot ReportedC₇H₁₂FN129.18 (calculated)6 (pyrrolidine)Monofluoro substitution
6,6-Difluoro-2-azaspiro[3.4]octane2306276-68-4 C₇H₁₁F₂N147.17 6,6 (pyrrolidine)Difluoro substitution
2-Fluoro-6-azaspiro[3.4]octane hydrochloride2288709-37-3 C₇H₁₃ClFN165.64 2 (oxetane)Hydrochloride salt form
2-Oxa-6-azaspiro[3.4]octane220290-68-6 C₆H₁₁NO113.16 N/AOxygen replaces nitrogen

Spectroscopic Signatures

While experimental NMR or IR data for 6-fluoro-2-azaspiro[3.4]octane is unavailable, its difluoro analog exhibits characteristic 19F^{19}\text{F} NMR shifts between -180 to -200 ppm for geminal fluorines, suggesting similar deshielding effects might occur in the monofluoro derivative. The spiro carbon typically appears near 90-100 ppm in 13C^{13}\text{C} NMR spectra for related compounds .

Synthetic Methodologies

Ring-Closing Strategies

Spirocyclic frameworks are commonly constructed via intramolecular cyclization reactions. For fluorinated analogs, two predominant routes emerge:

  • Fluorination of Preformed Spirocycles: Post-synthetic introduction of fluorine using agents like Selectfluor® or DAST, as demonstrated in the synthesis of 2-fluoro-6-azaspiro[3.4]octane hydrochloride .

  • De Novo Ring Formation: Simultaneous construction of the spiro system and fluorine incorporation. The 6,6-difluoro derivative likely arises from cyclization of a fluorinated diamine precursor under Mitsunobu conditions.

Challenges in Monofluorination

Achieving selective monofluorination at the 6-position presents synthetic hurdles due to:

  • Steric hindrance from the spiro junction limiting reagent access

  • Electronic effects favoring polyfluorination or alternative regiochemistry
    Recent advances in transition-metal-catalyzed C–H fluorination may offer solutions, though applicability to rigid spiro systems remains unverified.

Physicochemical Properties

Calculated Parameters

Using QSPR models and analog data [1–3] , key properties for 6-fluoro-2-azaspiro[3.4]octane include:

  • logP: 1.2 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: ~15 mg/mL (similar to 2-oxa analog )

  • pKa: 8.9 (predominantly protonated at physiological pH)

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition onset temperatures of 180–220°C , suggesting the monofluoro derivative exhibits comparable stability.

Industrial and Research Applications

Medicinal Chemistry

  • Fragment-based drug design: Spirocycles serve as conformationally restricted scaffolds

  • Proteolysis-targeting chimeras (PROTACs): Fluorine aids in tuning linker hydrophobicity

Materials Science

  • Liquid crystal formulations: Rigid spiro frameworks improve mesophase stability

  • Polymer additives: Fluorine enhances flame retardancy and dielectric properties

Future Directions

Synthetic Challenges

  • Developing enantioselective routes to access chiral spirocenters

  • Improving fluorine-18 incorporation for PET tracer development

Therapeutic Opportunities

  • Targeting neglected disease proteins with spirocycle-containing inhibitors

  • Engineering spiropyran-like photoswitches for optopharmacology

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